Molecular Weight Advantage: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one vs. 2,4,8-Trisubstituted Pyrido[2,3-d]pyrimidin-7-one Analog (CAS 287204-45-9, PD-180970)
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one (MW 176.18 g/mol) falls within the 'lead-like' chemical space (MW ≤ 350), whereas the clinically profiled PD-180970 (CAS 287204-45-9), a 2,4,8-trisubstituted pyrido[2,3-d]pyrimidin-7-one, has a molecular weight of 460.9 g/mol—a >2.6-fold increase . The lower MW of the target compound (176.18 vs. 460.9 g/mol) translates to 9 fewer heavy atoms, providing a more efficient starting point for fragment-based screening or property-guided lead optimization [1].
| Evidence Dimension | Molecular weight (MW, g/mol) – lead-likeness |
|---|---|
| Target Compound Data | 176.18 g/mol (C8H8N4O) |
| Comparator Or Baseline | PD-180970, MW 460.9 g/mol (C25H25ClN4O3) |
| Quantified Difference | 284.7 g/mol lower (38.6% reduction); 9 fewer heavy atoms |
| Conditions | Calculated molecular weights from molecular formulas; lead-like space defined by Congreve et al. (2003) criteria |
Why This Matters
In fragment-based lead generation (FBLG), a MW of 176 places this compound squarely within the optimal fragment range (MW 120–250), enabling higher ligand efficiency and greater room for property-adjusted optimization compared to advanced leads with MW >400.
- [1] Congreve, M., Carr, R., Murray, C. & Jhoti, H. A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877 (2003). View Source
